Cas no 77112-56-2 (ethyl (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate)
![ethyl (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate structure](https://ja.kuujia.com/scimg/cas/77112-56-2x500.png)
ethyl (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate 化学的及び物理的性質
名前と識別子
-
- ethyl (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate
- Imidazo(1,2-a)pyrazine-2-acetic acid, 6,8-dibromo-, ethyl ester
- imidazo[1,2-a]pyrazine-2-acetic acid, 6,8-dibromo-, ethyl ester
- ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate
- DTXSID50227907
- SC 51
- 77112-56-2
- CHEMBL63903
-
- インチ: InChI=1S/C10H9Br2N3O2/c1-2-17-8(16)3-6-4-15-5-7(11)14-9(12)10(15)13-6/h4-5H,2-3H2,1H3
- InChIKey: JDTMKOHIRCAOFA-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CC1=CN2C=C(N=C(C2=N1)Br)Br
計算された属性
- せいみつぶんしりょう: 360.90617
- どういたいしつりょう: 360.90615g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 56.5Ų
じっけんとくせい
- PSA: 56.49
ethyl (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2077347-5g |
ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate |
77112-56-2 | 97% | 5g |
¥10010.00 | 2024-07-28 |
ethyl (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
ethyl (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetateに関する追加情報
Ethyl (6,8-Dibromoimidazo[1,2-a]Pyrazin-2-Yl)Acetate: A Comprehensive Overview
Ethyl (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate, also known by its CAS number 77112-56-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical systems. The molecule consists of an imidazo[1,2-a]pyrazine core, which is a bicyclic structure with two nitrogen atoms in the imidazole ring and two additional nitrogen atoms in the pyrazine ring. The presence of two bromine atoms at the 6 and 8 positions further enhances its chemical reactivity and stability.
The synthesis of ethyl (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate involves a series of carefully controlled reactions. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the imidazo[1,2-a]pyrazine core. This approach not only reduces reaction time but also minimizes side reactions, ensuring a more efficient production process.
One of the most promising applications of this compound lies in its use as a precursor for advanced materials. The imidazo[1,2-a]pyrazine moiety is known for its ability to form stable coordination complexes with metal ions. Recent findings suggest that ethyl (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate can serve as a building block for constructing metal-organic frameworks (MOFs) with exceptional porosity and surface area. These MOFs have potential applications in gas storage, catalysis, and sensing technologies.
In addition to its role in materials science, ethyl (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate has shown promise in medicinal chemistry. The bromine substituents at the 6 and 8 positions make the molecule highly reactive toward nucleophilic aromatic substitution reactions. This reactivity has been exploited to develop bioactive compounds with potential therapeutic applications. For example, researchers have reported the synthesis of derivatives that exhibit selective inhibition against certain enzymes involved in disease pathways.
The toxicological profile of ethyl (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate is another area of active research. Recent studies have focused on assessing its acute and chronic toxicity in various biological models. These studies are crucial for determining safe handling procedures and establishing regulatory guidelines for its use in industrial and research settings.
Looking ahead, the development of novel synthetic routes for ethyl (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate remains a key area of interest. Scientists are exploring green chemistry approaches to minimize waste and improve sustainability. For instance, catalytic hydrogenation methods are being investigated as alternatives to traditional bromination techniques.
In conclusion, ethyl (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing modern science and technology.
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